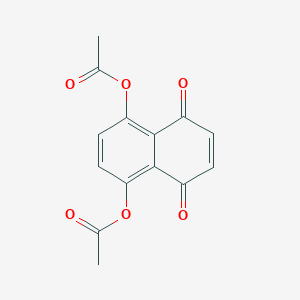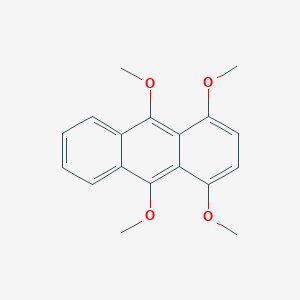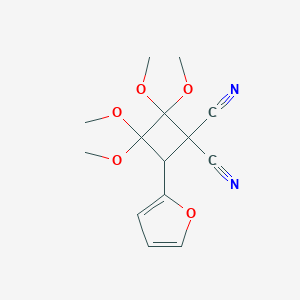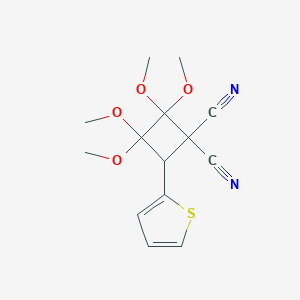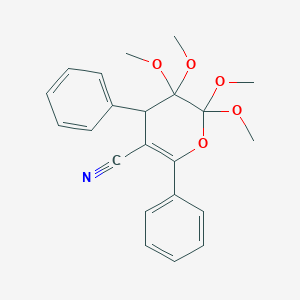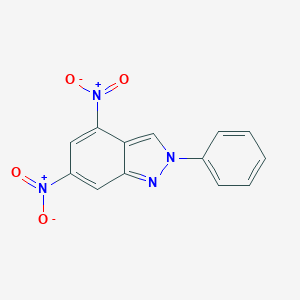
4,6-Dinitro-2-phenyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dinitro-2-phenyl-2H-indazole (DNPI) is a synthetic compound that belongs to the class of indazole derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in scientific research. The purpose of
Wirkmechanismus
4,6-Dinitro-2-phenyl-2H-indazole works by binding to the catalytic domain of PKC, thereby preventing the enzyme from phosphorylating its downstream targets. This leads to a disruption of cellular signaling pathways and can have a variety of downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
4,6-Dinitro-2-phenyl-2H-indazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PKC, 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to inhibit the activity of other enzymes, including protein kinase A (PKA) and cyclic AMP-dependent protein kinase (PKA). 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to have anti-inflammatory effects and has been used to study the role of inflammation in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4,6-Dinitro-2-phenyl-2H-indazole is its potent inhibitory activity against PKC. This makes it a valuable tool for studying the role of PKC in a variety of cellular processes. However, one of the limitations of 4,6-Dinitro-2-phenyl-2H-indazole is its potential toxicity. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be toxic to certain cell types at high concentrations, and care must be taken when using the compound in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4,6-Dinitro-2-phenyl-2H-indazole. One area of research is the development of more selective inhibitors of PKC. While 4,6-Dinitro-2-phenyl-2H-indazole is a potent inhibitor of PKC, it also inhibits other enzymes, which can lead to off-target effects. Another area of research is the study of the role of PKC in disease. 4,6-Dinitro-2-phenyl-2H-indazole has been used to study the role of PKC in a variety of diseases, including cancer, diabetes, and cardiovascular disease, and there is potential for further research in this area. Finally, the development of new synthetic methods for 4,6-Dinitro-2-phenyl-2H-indazole could lead to the development of more potent and selective inhibitors of PKC.
Synthesemethoden
4,6-Dinitro-2-phenyl-2H-indazole can be synthesized using a variety of methods, including the reaction of 2-phenylindazole with nitric acid and sulfuric acid, or the reaction of 2-phenylindazole with nitric acid and acetic anhydride. The yield of 4,6-Dinitro-2-phenyl-2H-indazole is typically high, and the purity of the compound can be easily achieved using standard purification techniques.
Wissenschaftliche Forschungsanwendungen
4,6-Dinitro-2-phenyl-2H-indazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the study of PKC, a family of enzymes that play a critical role in cellular signaling and regulation. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be a potent inhibitor of PKC, and has been used to study the role of PKC in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.
Eigenschaften
CAS-Nummer |
308103-90-4 |
|---|---|
Produktname |
4,6-Dinitro-2-phenyl-2H-indazole |
Molekularformel |
C13H8N4O4 |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
4,6-dinitro-2-phenylindazole |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
FGCHSEHTKDCGLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



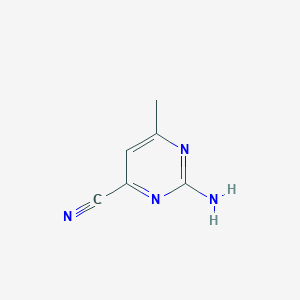
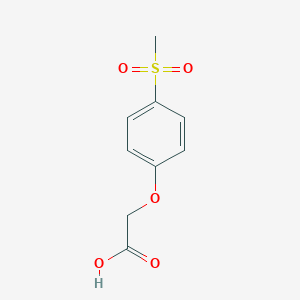
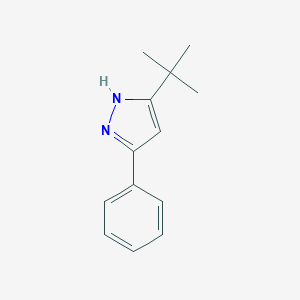
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
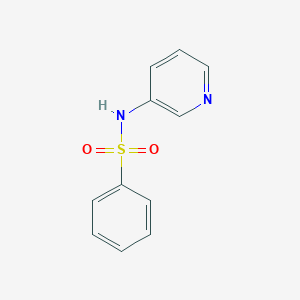
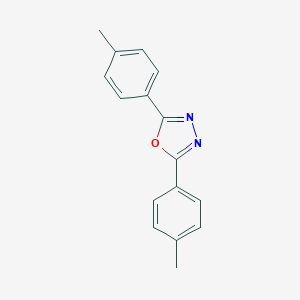
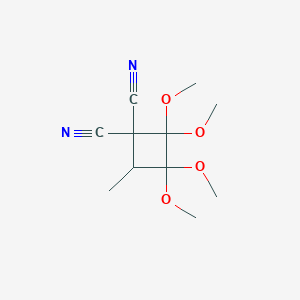
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
